![molecular formula C13H17N7O2S2 B2615231 1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226437-38-2](/img/structure/B2615231.png)
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Description
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17N7O2S2 and its molecular weight is 367.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Synthesis and Herbicidal Activities : Novel carboxamides and thiocarboxamides were synthesized targeting the D1 protease in plants, demonstrating moderate to good herbicidal activities and potential as D1 protease inhibitors (De-jin Hu et al., 2009).
Anticancer and Antimicrobial Applications : The synthesis of new heterocyclic compounds such as thiophene and thiazole derivatives has shown promising anticancer and antimicrobial activities. These studies provide insights into the chemical frameworks that may be relevant for developing compounds with specific biological activities (A. Atta & E. Abdel‐Latif, 2021).
Pharmacological Research
Antiprotozoal Agents : Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized as antiprotozoal agents, demonstrating significant activity against Mycobacterium tuberculosis, highlighting the potential for related compounds in treating infectious diseases (V. U. Jeankumar et al., 2013).
Anti-HIV Activity : Piperidine-4-carboxamide derivatives were explored for their role as CCR5 antagonists, showing highly potent anti-HIV-1 activity. This research suggests the utility of similar structural frameworks in developing treatments for viral infections (Shinichi Imamura et al., 2006).
Methodological Advances
Synthesis Techniques : Studies on the synthesis of 1,2,4-thiadiazoles through oxidative dimerization of thioamides demonstrate innovative approaches to creating heterocyclic compounds, which could be applicable to synthesizing a range of pharmacologically relevant molecules (Y. Takikawa et al., 1985).
properties
IUPAC Name |
1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S2/c1-19-13(16-17-18-19)24-8-10(21)20-5-2-9(3-6-20)11(22)15-12-14-4-7-23-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSHSSMNOCWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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